![molecular formula C29H37F3 B162962 3,4,5-Trifluoro-4'-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-YL]-1,1'-biphenyl CAS No. 137529-43-2](/img/structure/B162962.png)
3,4,5-Trifluoro-4'-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-YL]-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Trifluoro-4'-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-YL]-1,1'-biphenyl is an intriguing fluorinated biphenyl compound. Its complex structure contributes to its unique physical and chemical properties, making it a topic of interest for researchers in various fields.
Vorbereitungsmethoden
Synthetic routes and reaction conditions: : This compound can be synthesized through a multi-step process involving the selective fluorination of biphenyl derivatives, followed by the introduction of the bicyclohexyl group. The reaction conditions typically involve the use of strong bases and fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial production methods: : For industrial production, methods are scaled to accommodate larger quantities. This often involves optimizing reaction conditions to ensure high yield and purity while minimizing the production of unwanted by-products.
Analyse Chemischer Reaktionen
Types of reactions: : The compound undergoes various reactions including substitution, addition, and oxidative processes. The presence of fluorine atoms can influence these reactions, often enhancing reactivity due to electron-withdrawing effects.
Common reagents and conditions: : Common reagents include strong bases like sodium hydride (NaH), nucleophiles for substitution reactions, and oxidizing agents for oxidative reactions. Conditions typically involve controlled temperatures and solvent environments to manage reactivity and selectivity.
Major products formed: : Depending on the reactions, major products can include further fluorinated biphenyl derivatives, functionalized bicyclohexyl compounds, and a range of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
3,4,5-Trifluoro-4'-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-YL]-1,1'-biphenyl has applications in:
Chemistry: : It serves as a building block for synthesizing more complex fluorinated organic compounds.
Biology and Medicine: : Potentially useful in developing fluorinated analogs of biologically active compounds, impacting drug design and efficacy.
Industry: : Its unique properties are explored in materials science, particularly in developing advanced polymers and liquid crystal displays.
Wirkmechanismus
The compound's effects are largely influenced by the fluorine atoms and the bicyclohexyl group. The fluorine atoms can participate in hydrogen bonding and alter electronic properties, while the bicyclohexyl group can impact steric interactions. These factors collectively influence the compound's behavior in reactions and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Comparison with other fluorinated biphenyls: : While many fluorinated biphenyls exist, this specific compound's combination of fluorine atoms and the bicyclohexyl group distinguishes it, providing unique reactivity and stability.
Similar compounds
3,4-Difluorobiphenyl
3,5-Difluoro-4'-methylbiphenyl
4,4'-Difluorobiphenyl
These comparisons highlight 3,4,5-Trifluoro-4'-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-YL]-1,1'-biphenyl's unique characteristics, setting it apart from its analogs.
Hope this satisfies your curiosity about this intricate compound!
Eigenschaften
IUPAC Name |
1,2,3-trifluoro-5-[4-[4-(4-pentylcyclohexyl)cyclohexyl]phenyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37F3/c1-2-3-4-5-20-6-8-21(9-7-20)22-10-12-23(13-11-22)24-14-16-25(17-15-24)26-18-27(30)29(32)28(31)19-26/h14-23H,2-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGFJCGJXSZYHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)C4=CC(=C(C(=C4)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609011 |
Source


|
| Record name | 4~3~,4~4~,4~5~-Trifluoro-1~4~-pentyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~:3~4~,4~1~-quaterphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137529-43-2 |
Source


|
| Record name | 4~3~,4~4~,4~5~-Trifluoro-1~4~-pentyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~:3~4~,4~1~-quaterphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-ethoxy-1H-pyrazolo[1,5-a]benzimidazole](/img/structure/B162880.png)
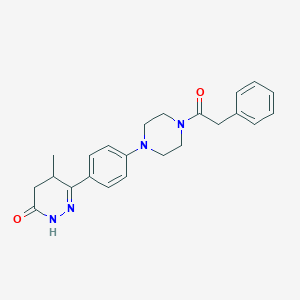

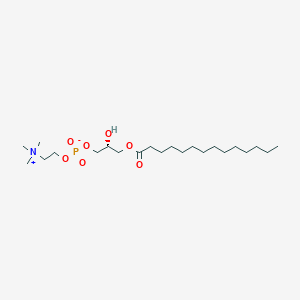

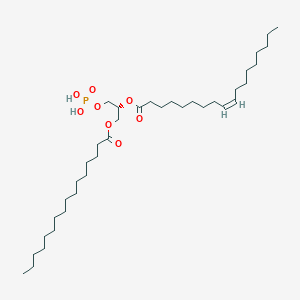

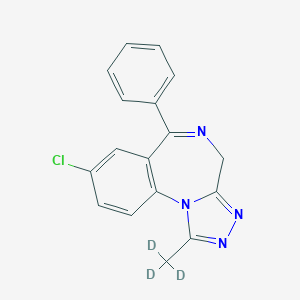
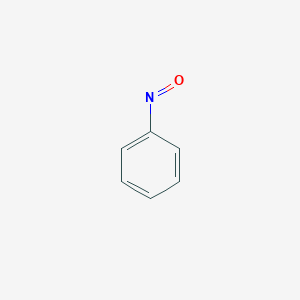
![(2R,3R,4S,5S,6R)-2-[(Z)-hex-3-enoxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B162902.png)
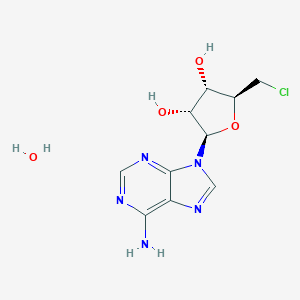
![[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B162904.png)


